SeCl₄ vs. TeCl₄ in Alcohol-to-Alkyl Chloride Conversion: Chemoselectivity Differentiation
Selenium tetrachloride converts alcohols to alkyl chlorides in nonpolar solvents with yields comparable to tellurium tetrachloride. However, the critical differentiator is chemoselectivity: when using TeCl₄ with benzyl, 1-phenylethyl, and t-butyl alcohols in aromatic solvents, high yields of Friedel-Crafts alkylated aromatics are obtained instead of the target alkyl chlorides. This competing aromatic alkylation pathway occurs to a negligible extent with SeCl₄ [1].
| Evidence Dimension | Side reaction propensity: Friedel-Crafts aromatic alkylation in aromatic solvent |
|---|---|
| Target Compound Data | Friedel-Crafts aromatic alkylation hardly occurs |
| Comparator Or Baseline | TeCl₄: high yield formation of alkylated aromatics instead of alkyl chlorides |
| Quantified Difference | Qualitative difference: SeCl₄ suppresses aromatic alkylation side reaction; TeCl₄ promotes it |
| Conditions | Treatment of benzyl, 1-phenylethyl, and t-butyl alcohols in aromatic solvents |
Why This Matters
Procurement of SeCl₄ over TeCl₄ is justified when the synthetic objective is clean alcohol-to-alkyl chloride conversion without aromatic alkylation contamination.
- [1] Yamauchi, T.; Hattori, K.; Mizutaki, S.; Tamaki, K.; Uemura, S. Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylation. Bulletin of the Chemical Society of Japan 1986, 59, 3617-3620. View Source
